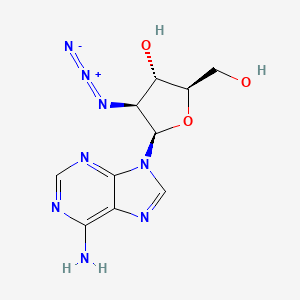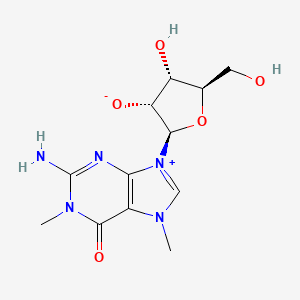
Arazide
Übersicht
Beschreibung
Arazide is an organic compound that contains an azide functional group (–N₃). Azides are known for their interesting reactivity and are used in various chemical reactions and applications. The azide group is a linear, polyatomic anion with the formula N₃⁻ and structure –N=N⁺=N⁻ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arazide can be synthesized through several methods, including:
Halide Displacement: Azide generally displaces many leaving groups, such as bromide, iodide, and sulfonate, to give the azido compound.
From Alcohols: Aliphatic alcohols can be converted into azides via a variant of the Mitsunobu reaction, using hydrazoic acid.
From Epoxides and Aziridines: Trimethylsilyl azide and tributyltin azide have been used to convert epoxides and aziridines into azides.
Industrial Production Methods
Industrial production of azides typically involves the use of sodium azide due to its availability and reactivity. The process often includes the reaction of sodium azide with alkyl halides in polar aprotic solvents such as acetonitrile or dimethylsulfoxide .
Analyse Chemischer Reaktionen
Types of Reactions
Arazide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide ion is a great nucleophile and can participate in nucleophilic substitution reactions (S_N2), displacing primary and secondary alkyl halides and sulfonates.
Reduction Reactions: Organic azides can be reduced to primary amines using reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Rearrangement Reactions: Acyl azides can undergo the Curtius rearrangement to form isocyanates.
Common Reagents and Conditions
Sodium Azide (NaN₃): Commonly used in substitution reactions.
Lithium Aluminium Hydride (LiAlH₄): Used for the reduction of azides to amines.
Catalytic Hydrogenation (Pd/C, H₂): Another method for reducing azides to amines.
Major Products Formed
Alkyl Azides: Formed from substitution reactions.
Primary Amines: Formed from the reduction of azides.
Isocyanates: Formed from the Curtius rearrangement of acyl azides.
Wissenschaftliche Forschungsanwendungen
Arazide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of arazide involves its reactivity as a nucleophile and its ability to participate in various chemical reactions. In biological systems, azides can inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV.
Phenyl Azide: Used in organic synthesis and as a reagent in click chemistry.
Uniqueness
Arazide is unique due to its high nucleophilicity and versatility in chemical reactions. Its ability to participate in click chemistry and its bioorthogonal properties make it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5+,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVJLCHSLGMHEY-GQTRHBFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69370-82-7 | |
| Record name | Arazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069370827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]acetic acid](/img/structure/B1197269.png)
![2-[(2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile](/img/structure/B1197276.png)
![[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B1197277.png)

![(3S)-3-(3-pyridyl)-1,3-dihydropyrrolo[1,2-c]thiazole-7-carboxamide](/img/structure/B1197281.png)



![5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone](/img/structure/B1197287.png)
